8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound categorized under purine derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure features a bromobenzyl group, which enhances its reactivity and biological interactions, making it a subject of interest in various scientific studies.
The compound is synthesized from readily available precursors through established organic chemistry methods. Its molecular formula is , and it has a molecular weight of approximately 385.27 g/mol. The compound can be found in various chemical databases and literature, including PubChem and BenchChem .
This compound falls under the category of purine derivatives, which are characterized by their bicyclic structure containing nitrogen atoms. Purines are fundamental components of nucleic acids and play crucial roles in biochemistry, particularly in energy transfer (as ATP) and signaling pathways.
The synthesis of 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves several steps:
The optimization of reaction conditions (temperature, solvent choice, and reaction time) is essential to maximize yield and minimize by-products. Advanced techniques like continuous flow reactors may be utilized for industrial-scale synthesis to enhance control over reaction parameters.
The molecular structure of 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be represented as follows:
The presence of the bromobenzyl group significantly influences the compound's chemical properties and reactivity.
The calculated molecular weight is approximately 385.27 g/mol. The structural features include:
8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
Common products formed from these reactions include alcohols from reductions and substituted derivatives from nucleophilic substitutions.
The mechanism of action for 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific biological targets:
These interactions suggest potential therapeutic applications in areas such as anti-inflammatory and anticancer research.
The physical properties of 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data regarding melting point and boiling point are often determined experimentally during synthesis.
8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific applications:
This compound represents a valuable target for further research and development due to its unique structural features and potential applications in drug discovery and development.
Purine derivatives represent one of medicinal chemistry’s most privileged scaffolds due to their intrinsic biomimetic properties and structural versatility. As fundamental components of nucleic acids and key cellular cofactors (e.g., ATP, GTP), purines exhibit inherent molecular recognition capabilities across diverse biological targets. The xanthine core (3,7-dihydro-1H-purine-2,6-dione) serves as the foundational structure for numerous pharmacologically active compounds, with caffeine and theophylline representing historically significant methylxanthines. Modern drug discovery exploits this scaffold’s capacity for strategic functionalization at multiple positions (N-1, N-3, N-7, N-9, C-2, C-6, C-8) to fine-tune target affinity, selectivity, and pharmacokinetic profiles [10]. The introduction of amino functionality at C-8, as seen in 8-amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, represents a particularly impactful modification. This substitution pattern significantly alters the electronic distribution within the purine ring system, enhancing hydrogen bonding capacity and often conferring improved affinity for kinases, phosphodiesterases (PDEs), and adenosine receptors – target classes deeply implicated in oncology, inflammation, and neurological disorders [7] [10]. The strategic incorporation of the meta-bromobenzyl group at N-7 further expands opportunities for target engagement through hydrophobic interactions and potential participation in cross-coupling reactions for analogue diversification.
The therapeutic exploration of substituted purine-2,6-diones (xanthines) spans over a century, beginning with the isolation and clinical use of naturally occurring methylxanthines. Theophylline (1,3-dimethylxanthine), introduced in the late 19th century for asthma, marked the first significant milestone. Subsequent efforts focused on structural optimization to enhance potency and mitigate side effects, leading to N-7 alkylated derivatives and C-8 substituted analogues. The discovery that C-8 substituents profoundly modulate target selectivity catalyzed intensive research in the late 20th century. For instance, 8-cyclopentyl-1,3-dipropylxanthine emerged as a potent adenosine A1 receptor antagonist. The early 2000s witnessed a surge in synthesizing N-7 benzylated xanthines, driven by advances in alkylation methodologies and recognition of the N-7 position's critical role in circumventing rapid demethylation metabolism observed with N-methylxanthines. The specific focus on 3-methyl-7-benzyl-8-aminoxanthines represents a contemporary strategy to leverage both electronic (8-amino) and steric/hydrophobic (7-benzyl) modifications. The selection of meta-bromobenzyl at N-7, as exemplified in 8-amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, reflects a deliberate design choice: the bromine atom serves dual purposes as a steric/electronic modulator of benzyl group interactions and as a synthetic handle for future derivatization via metal-catalyzed cross-coupling reactions [1] [10]. This compound epitomizes modern pharmacophore hybridization strategies within the purine class.
Era | Representative Compound | Key Substitutions | Primary Therapeutic Target/Focus |
---|---|---|---|
Late 1800s | Theophylline | 1,3-Dimethyl | Phosphodiesterase (PDE), Adenosine receptor |
1980s | Pentoxifylline | 1-(5-Oxohexyl)-3,7-dimethyl | PDE inhibitor (Hemorrheologic agent) |
1990s | 8-Cyclopentyltheophylline | 8-Cyclopentyl-1,3-dimethyl | Adenosine A1 receptor antagonist |
2000s | N-7 Benzyl xanthines | Various N-7 benzyl, C-8 modifications | Kinase inhibition, Targeted oncology |
Contemporary | 8-Amino-7-(3-bromobenzyl)-3-methyl-xanthine | 3-Methyl, 7-(3-Br-benzyl), 8-Amino | Multitargeted kinase/PDE modulation, Precursor for hybrid pharmacophores |
CAS No.:
CAS No.:
CAS No.: 94720-08-8